Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether
Overview
Description
Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether is a compound that falls within the broader category of fluorinated vinyl ethers. These compounds are of interest due to their unique properties conferred by the presence of fluorine atoms. Fluorinated vinyl ethers are used in various applications, including polymer synthesis and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of fluorinated vinyl ethers can be complex due to the reactivity of the fluorine atoms. For instance, the living cationic polymerization of perfluorooctyl vinyl ether is initiated by the HI/ZnI2 system, which allows for the production of polyvinyl ethers with controlled molecular weight and narrow distribution . Similarly, fluorine-containing β,β-disubstituted trimethylsilyl vinyl ethers are prepared through hydrosilylation of substituted trifluoromethylketenes, which can further react to form divinyl ethers .
Molecular Structure Analysis
The molecular structure of fluorinated vinyl ethers is characterized by the presence of multiple fluorine atoms, which can significantly influence the chemical behavior of these compounds. The vinylic fluorines in particular play a critical role in the cyclization reactions of 1,1-difluoro-1-alkenes, as they enable the disfavored 5-endo-trig cyclizations to occur, leading to the formation of various fluorinated hetero- and carbocycles .
Chemical Reactions Analysis
Fluorinated vinyl ethers undergo a variety of chemical reactions. For example, the pyrolysis of pentafluorophenyl prop-2-enyl ethers leads to the formation of fluorinated ketones through internal Diels–Alder reactions . Additionally, the reaction of fluorine-containing β,β-disubstituted trimethylsilyl vinyl ethers with N-(1,1,2,2-tetrafluoroethyl)dimethylamine results in the formation of tetrasubstituted divinyl ethers .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated vinyl ethers are heavily influenced by the fluorine atoms. These compounds exhibit unique behaviors in polymerization reactions, such as the ability to undergo living cationic polymerization without chain transfer or termination reactions . The presence of fluorine also affects the volatility and stability of these compounds, as seen in the use of trifluoroethyl vinyl ether as a noninflammable gaseous anesthetic with minimal gastrointestinal irritation .
Relevant Case Studies
In a case study involving trifluoroethyl vinyl ether, the compound was evaluated as an anesthetic agent and compared with halothane. The study focused on the effects on the cardiovascular system and cardiac output, demonstrating the potential medical applications of fluorinated vinyl ethers . Another case study involved the synthesis of perfluoro(2-(methoxymethoxy)ethyl vinyl ether) through a controlled direct fluorination process, highlighting the synthetic challenges and solutions in handling such reactive compounds .
Scientific Research Applications
Biotransformation and Metabolism
Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether (FDVE) is known for its transformation and metabolism in both human and animal systems. Studies have shown that FDVE undergoes glutathione-dependent conjugation, forming various glutathione S-conjugates in human liver, kidney, and blood. This biotransformation is significant as it accounts for the detection of corresponding mercapturic acids in the urine of patients exposed to FDVE (Altuntas & Kharasch, 2001). Additionally, FDVE and its S-conjugates have been studied for their cytotoxicity in human proximal tubular cells, showing that human cells are relatively resistant to FDVE and its S-conjugates, which might explain the lack of FDVE nephrotoxicity in humans (Altuntas, Zager, & Kharasch, 2003).
Enzymatic Catalysis and Interindividual Variability
The metabolism of FDVE involves enzymatic catalysis, and there is significant interindividual variability in the renal metabolism of FDVE. This variability may affect individual susceptibility to the nephrotoxicity of FDVE and other similar compounds (Gul Altuntas & Kharasch, 2002). The dose-dependent metabolism of FDVE to mercapturic acids and other metabolites in rats has also been quantified, providing insights into the pathways of FDVE metabolism (Kharasch, Jubert, Spracklin, & Hoffman, 1999).
Fluorine Exchange Reactions
FDVE has been found to be a selective fluoride donor in some halogen-exchange reactions, illustrating its potential use in synthetic chemistry (Rozov, Lessor, Kudzma, & Ramig, 1998).
Application in Polymer Science
Research in polymer science has explored the use of fluorinated monomers, including derivatives of vinyl ethers like FDVE, for various applications. For instance, NMR studies of fluoropolymers involving compounds similar to FDVE provide valuable information for the design and synthesis of new materials (Rinaldi et al., 2013). Furthermore, the synthesis and applications of copolymers based on vinylidene fluoride and its derivatives, which could include FDVE-related compounds, highlight the versatility and potential uses of these materials (Améduri, 2009).
Safety and Hazards
properties
IUPAC Name |
1,1,3,3,3-pentafluoro-2-(fluoromethoxy)prop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6O/c5-1-11-2(3(6)7)4(8,9)10/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCHRPIQINOPJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OC(=C(F)F)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10973690 | |
Record name | Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10973690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58109-34-5 | |
Record name | 1,1,3,3,3-Pentafluoro-2-(fluoromethoxy)-1-propene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58109-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058109345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10973690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,3,3,3-pentafluoro-2-(fluoromethoxy)prop-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1,1,3,3-PENTAFLUOROISOPROPENYL FLUOROMETHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4ONY53P0N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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